molecular formula C9H10BrNOS B7946777 2-((3-Bromophenyl)thio)-N-methylacetamide

2-((3-Bromophenyl)thio)-N-methylacetamide

Cat. No.: B7946777
M. Wt: 260.15 g/mol
InChI Key: KTZWVKVJUJAQPU-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)thio)-N-methylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)thio)-N-methylacetamide typically involves the reaction of 3-bromothiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, followed by nucleophilic substitution with N-methylacetamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Boronic acids, palladium catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-((3-Bromophenyl)thio)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and bromophenyl group can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)thio)-N-methylacetamide
  • 2-((3-Chlorophenyl)thio)-N-methylacetamide
  • 2-((3-Bromophenyl)thio)-N-ethylacetamide

Uniqueness

2-((3-Bromophenyl)thio)-N-methylacetamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(3-bromophenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZWVKVJUJAQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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